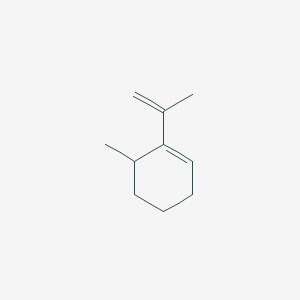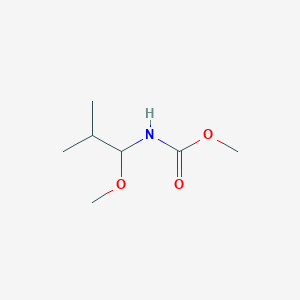
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester is a chemical compound with the molecular formula C6H13NO3. It is known for its unique structure, which includes a carbamate group and an ether linkage. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester typically involves the reaction of 1-methoxy-2-methylpropanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process can be summarized as follows:
Reactants: 1-methoxy-2-methylpropanol and methyl isocyanate.
Conditions: The reaction is usually conducted at room temperature with a suitable solvent such as dichloromethane.
Catalysts: A catalyst such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the product is continuously removed and purified using distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under mild conditions.
Major Products
The major products formed from these reactions include carbamic acid derivatives, alcohols, and various substituted esters.
Applications De Recherche Scientifique
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate or a prodrug.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable carbamate adducts.
Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (1-methoxy-2-methylpropyl)-, ethyl ester
- Carbamic acid, (1-methoxy-2-methylpropyl)-, propyl ester
- Carbamic acid, (1-methoxy-2-methylpropyl)-, butyl ester
Uniqueness
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester is unique due to its specific ester group and ether linkage, which confer distinct reactivity and functional properties compared to other carbamate esters
Propriétés
Numéro CAS |
78999-66-3 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
methyl N-(1-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(10-3)8-7(9)11-4/h5-6H,1-4H3,(H,8,9) |
Clé InChI |
PCHIPIMWCMTXDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(NC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
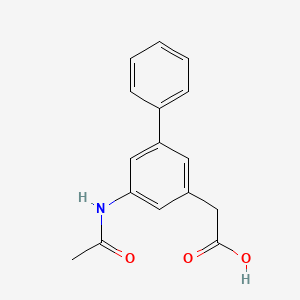
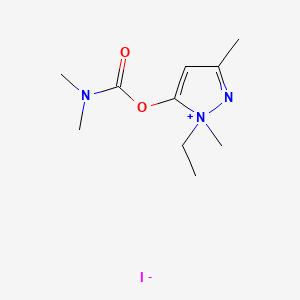

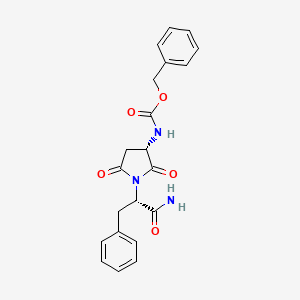
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
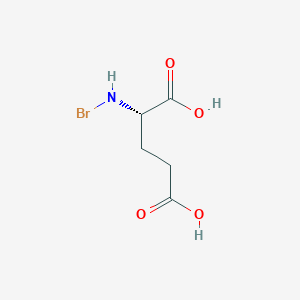
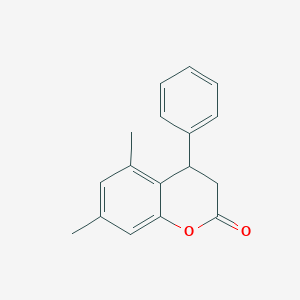
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
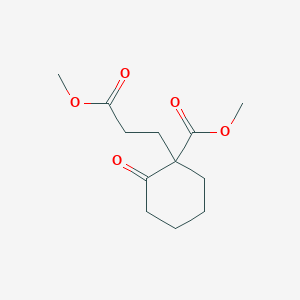
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
